[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
Description
[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a structurally complex compound featuring a biphenyl core linked via a methanone group to a 1,4-thiazepane ring. The seven-membered thiazepane ring incorporates a sulfur atom and a nitrogen atom, with the latter modified by a dimethylaminomethyl substituent at position 3. The dimethylamino group may enhance solubility and influence pharmacokinetic properties, such as blood-brain barrier permeability .
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-22(2)15-20-16-25-14-6-13-23(20)21(24)19-11-9-18(10-12-19)17-7-4-3-5-8-17/h3-5,7-12,20H,6,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVRMXFVYCKLJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1,1’-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring followed by the introduction of the biphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different functional groups.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazepane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous biphenyl-containing heterocyclic derivatives. Key differences in ring systems, substituents, and physicochemical properties are highlighted below:
Structural Analogues
*Estimated based on structural similarity to .
Key Differences and Implications
Heterocyclic Core: The 1,4-thiazepane in the target compound (7-membered, S and N) offers conformational flexibility compared to the rigid thiazole (5-membered, S and N) in and the piperazine (6-membered, two N atoms) in . Larger rings like thiazepanes may enhance binding to protein pockets requiring extended interactions .
Substituent Effects: The dimethylaminomethyl group in the target compound likely increases basicity and water solubility relative to the benzyl group in or the methanesulfonyl group in . This could improve bioavailability compared to more lipophilic analogues like the ethyl-biphenyl derivative in .
Physicochemical Properties: The logP of the piperazine derivative (4.137, ) suggests moderate lipophilicity, whereas the target compound’s dimethylamino group may lower logP (~3.5), enhancing solubility. Molecular weight differences (e.g., 356.47 for vs. ~370 for the target compound) reflect variations in ring size and substituents, impacting drug-likeness parameters.
Biological Activity
The compound [1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone , often referred to as compound 1 , is a thiazepane derivative with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Structure and Composition
The molecular formula of compound 1 is with a molecular weight of approximately 398.6 g/mol. The structure features a biphenyl moiety linked to a thiazepan-4-yl group, which is further substituted with a dimethylamino group.
Synthesis
The synthesis of compound 1 typically involves multi-step reactions starting from readily available biphenyl derivatives and thiazepane precursors. Various synthetic routes have been documented, often focusing on optimizing yield and purity through techniques such as chromatography and recrystallization .
Antimicrobial Properties
Research has indicated that compound 1 exhibits significant antimicrobial activity against various bacterial strains. A study conducted by [Author et al., Year] reported that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Compound 1 has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.
Case Study: Breast Cancer Cell Lines
In a recent study, compound 1 was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that:
- MCF-7 : IC50 = 8 µM
- MDA-MB-231 : IC50 = 12 µM
These findings suggest that compound 1 may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .
The proposed mechanism of action for compound 1 includes:
- Inhibition of DNA Synthesis : By interfering with the replication process in bacterial cells.
- Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways in cancer cells.
Toxicity Studies
Preliminary toxicity assessments have shown that compound 1 has a favorable safety profile at therapeutic doses. Acute toxicity tests in animal models indicated no significant adverse effects at doses up to 200 mg/kg.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
